molecular formula C10H9NOS B13108794 1H-Indole-3-ethanethioic acid CAS No. 79582-53-9

1H-Indole-3-ethanethioic acid

Cat. No.: B13108794
CAS No.: 79582-53-9
M. Wt: 191.25 g/mol
InChI Key: RSRQOOVRNRWMTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indole-3-ethanethioic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Scientific Research Applications

Properties

CAS No.

79582-53-9

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethanethioic S-acid

InChI

InChI=1S/C10H9NOS/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)

InChI Key

RSRQOOVRNRWMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)S

Origin of Product

United States

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